molecular formula C9H11ClO3 B13884378 2-Chloro-3,5-dimethoxy-4-methylphenol

2-Chloro-3,5-dimethoxy-4-methylphenol

Cat. No.: B13884378
M. Wt: 202.63 g/mol
InChI Key: YWJUSEYMIHBBMO-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxy-4-methylphenol is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of chlorine, methoxy, and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dimethoxy-4-methylphenol typically involves the chlorination of 3,5-dimethoxy-4-methylphenol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethoxy-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,5-dimethoxy-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethoxy-4-methylphenol depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated aromatic compound with similar functional groups.

    4-Chloro-3-methylphenol: A structurally related compound with a chlorine and methyl group on the aromatic ring.

    3,5-Dimethoxy-4-methylphenol: The parent compound without the chlorine substitution

Uniqueness

2-Chloro-3,5-dimethoxy-4-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

2-chloro-3,5-dimethoxy-4-methylphenol

InChI

InChI=1S/C9H11ClO3/c1-5-7(12-2)4-6(11)8(10)9(5)13-3/h4,11H,1-3H3

InChI Key

YWJUSEYMIHBBMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)Cl)O)OC

Origin of Product

United States

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